[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
Properties
IUPAC Name |
[2-(2-chloroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)26-10-16(21)20-13-7-5-4-6-12(13)19/h4-9H,10H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPNYXAPUOWPHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 3,4,5-trimethoxybenzoic acid with (2-chlorophenyl)isocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
[(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-CHLOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Reserpine (C33H40N2O9)
Structural Similarities :
- Shares the 3,4,5-trimethoxybenzoate ester group.
Differences : - Reserpine incorporates a complex yohimbane alkaloid backbone instead of a carbamoyl-methyl-2-chlorophenyl group.
Functional Implications : - Reserpine’s alkaloid structure enables its use as an antihypertensive agent by depleting catecholamines in synaptic vesicles .
- The target compound’s simpler structure likely prioritizes pesticidal activity over neurological effects.
3-{(E)-[(3,4,5-Trimethoxybenzoyl)hydrazono]methyl}phenyl 4-Chlorobenzoate
Structural Similarities :
- Contains a 3,4,5-trimethoxybenzoyl group and a chlorinated aromatic ring.
Differences : - Substitutes the carbamoyl group with a hydrazono linker and uses a 4-chlorobenzoate (vs. 2-chlorophenyl). Functional Implications:
- The hydrazono group may enhance reactivity or act as a prodrug, releasing active metabolites upon hydrolysis.
- The para-chlorine substitution on the benzoate (vs. ortho in the target compound) could alter binding affinity in biological targets .
Metsulfuron Methyl Ester
Structural Similarities :
- Both compounds are methyl esters of substituted benzoates.
Differences : - Metsulfuron includes a sulfonylurea group instead of a carbamoyl, critical for herbicidal activity via acetolactate synthase inhibition .
Functional Implications : - The target compound’s carbamoyl group may target different enzymes (e.g., acetylcholinesterase in carbamates) compared to sulfonylureas.
Trimethacarb
Structural Similarities :
- Both contain carbamate functional groups.
Differences : - Trimethacarb is a simple carbamate pesticide, lacking the trimethoxybenzoate moiety.
Functional Implications : - Trimethacarb’s mode of action involves acetylcholinesterase inhibition. The target compound’s benzoate ester may enhance environmental stability or systemic absorption .
Data Table: Structural and Functional Comparison
Key Research Findings
- Chlorophenyl Position : Ortho-chlorine (target compound) may sterically hinder enzyme binding compared to para-substituted analogs, altering activity profiles .
- Ester vs. Carbamate : While carbamates (e.g., trimethacarb) inhibit acetylcholinesterase, benzoate esters (e.g., metsulfuron) often target plant-specific pathways, suggesting divergent applications .
Biological Activity
[(2-Chlorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of a benzoate moiety with three methoxy (-OCH₃) groups at positions 3, 4, and 5, and a chloro-substituted phenyl ring linked via a carbamate group. This unique structure suggests various interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₁O₄ |
| Molecular Weight | 345.79 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of carbamoyl compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Mechanism of Action : The compound may interfere with cell cycle progression and promote apoptosis through the activation of caspase pathways.
- Case Study : In vitro studies demonstrated that related compounds showed IC₅₀ values in the micromolar range against various cancer cell lines, including breast and colon cancer cells .
Antimicrobial Activity
The compound has potential antimicrobial properties. Similar compounds have demonstrated efficacy against a range of bacterial strains.
- In Vitro Studies : Research has indicated that derivatives possess antibacterial activity comparable to standard antibiotics such as chloramphenicol .
- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Compounds with structural similarities often show anti-inflammatory properties.
- Research Findings : Inflammatory models have shown that these compounds can reduce pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound better, it is useful to compare it with structurally similar compounds.
| Compound | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| [(4-Chlorophenyl)carbamoylmethyl]methyl 3,4,5-trimethoxybenzoate | Anticancer (breast cancer) | 27.3 |
| N-(2-Methyl-4-chlorophenyl)-3,4,5-trimethoxybenzamide | Antimicrobial (E. coli) | 15.0 |
| Other carbamate derivatives | Anti-inflammatory | Varies |
Q & A
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Methodology : Implement strict QC protocols (e.g., NMR purity >99%, residual solvent analysis via GC). Use reference standards (e.g., USP Reserpine RS) to calibrate assays and normalize inter-experimental variability .
Tables for Key Data
Q. Table 1: Comparative Pharmacological Profiles of Related Compounds
Q. Table 2: Analytical Method Validation Parameters
| Parameter | Value | Guideline |
|---|---|---|
| Linearity (R²) | ≥0.999 | ICH Q2(R1) |
| Precision (%RSD) | <2.0% | ICH Q2(R1) |
| Accuracy (% Recovery) | 98–102% | ICH Q2(R1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
